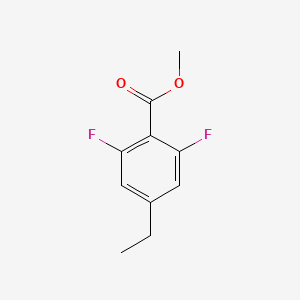
Methyl 4-ethyl-2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-ethyl-2,6-difluorobenzoate: is an organic compound with the molecular formula C10H10F2O2 It is a fluorinated aromatic ester, characterized by the presence of two fluorine atoms, an ethyl group, and a methyl ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-ethyl-2,6-difluorobenzoate can be synthesized through the esterification of 4-ethyl-2,6-difluorobenzoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The fluorine atoms in methyl 4-ethyl-2,6-difluorobenzoate can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 4-ethyl-2,6-difluorobenzyl alcohol.
Oxidation: Formation of 4-ethyl-2,6-difluorobenzoic acid.
Applications De Recherche Scientifique
Chemistry: Methyl 4-ethyl-2,6-difluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and other enzymes that act on ester bonds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism by which methyl 4-ethyl-2,6-difluorobenzoate exerts its effects involves interactions with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules and pathways.
Comparaison Avec Des Composés Similaires
- Methyl 2,6-difluorobenzoate
- Methyl 2,4-difluorobenzoate
- Methyl 4-amino-2,6-difluorobenzoate
Comparison:
- Methyl 2,6-difluorobenzoate: Similar in structure but lacks the ethyl group, which can influence its reactivity and applications.
- Methyl 2,4-difluorobenzoate: The position of the fluorine atoms differs, affecting the compound’s chemical properties and potential uses.
- Methyl 4-amino-2,6-difluorobenzoate: Contains an amino group instead of an ethyl group, leading to different reactivity and applications in pharmaceuticals.
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
methyl 4-ethyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h4-5H,3H2,1-2H3 |
Clé InChI |
TZTHHIFHXHBHJX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)F)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


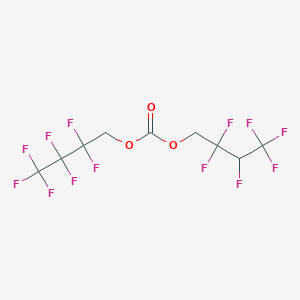

![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)


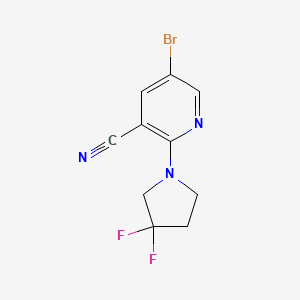
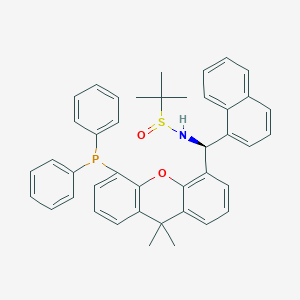
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)

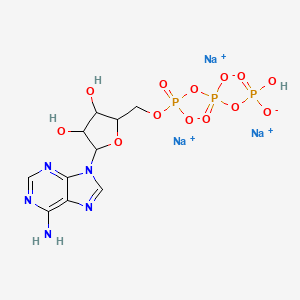
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
